molecular formula C27H29N5O3 B1244356 GNTI

GNTI

Cat. No.: B1244356
M. Wt: 471.5 g/mol
InChI Key: VLNHDKDBGWXJEE-GYHUNEDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6’-Guanidinonaltrindole (GNTI) is a selective ligand for the kappa and delta opioid receptors. It is primarily used in scientific research to study the functional roles of these receptors. This compound is known for its high selectivity and potency, making it a valuable tool in pharmacological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Guanidinonaltrindole involves multiple steps, starting from commercially available precursorsThe reaction conditions typically involve the use of strong bases and high temperatures to facilitate the formation of the desired product .

Industrial Production Methods

the synthesis can be scaled up using standard organic synthesis techniques, ensuring the availability of the compound for scientific studies .

Chemical Reactions Analysis

Types of Reactions

GNTI undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines .

Scientific Research Applications

GNTI has a wide range of applications in scientific research, including:

Mechanism of Action

GNTI exerts its effects by selectively binding to kappa and delta opioid receptors. It acts as a biased agonist for the kappa opioid receptor, preferentially activating the G protein pathway while inhibiting the beta-arrestin pathway. This selective activation leads to analgesic effects without the typical side effects associated with non-biased kappa opioid receptor agonists .

Comparison with Similar Compounds

Similar Compounds

    5’-Guanidinonaltrindole (5’-GNTI): An antagonist of the kappa opioid receptor.

    Noribogaine: Another kappa opioid receptor ligand with different pharmacological properties.

    ICI-199,441: A selective kappa opioid receptor agonist

Uniqueness of GNTI

This compound is unique due to its high selectivity and biased agonism towards the kappa opioid receptor. This property allows it to produce analgesic effects without the dysphoria and tolerance typically associated with kappa opioid receptor agonists. Its ability to selectively activate the G protein pathway while inhibiting the beta-arrestin pathway makes it a valuable tool in opioid receptor research .

Properties

Molecular Formula

C27H29N5O3

Molecular Weight

471.5 g/mol

IUPAC Name

2-[(1S,2S,13R,21R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-7-yl]guanidine

InChI

InChI=1S/C27H29N5O3/c28-25(29)30-15-4-5-18-16(10-15)17-11-27(34)20-9-14-3-6-19(33)23-21(14)26(27,24(35-23)22(17)31-18)7-8-32(20)12-13-1-2-13/h3-6,10,13,20,24,31,33-34H,1-2,7-9,11-12H2,(H4,28,29,30)/t20-,24+,26+,27-/m1/s1

InChI Key

VLNHDKDBGWXJEE-GYHUNEDQSA-N

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=CC(=C8)N=C(N)N

Canonical SMILES

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=CC(=C8)N=C(N)N

Synonyms

17-cyclopropylmethyl-6,7-didehydro-4,5-epoxy-5'-guanidinyl-3,14-dihydroxyindolo(2',3'-6,7)morphinan
17-cyclopropylmethyl-DEGDM
5'-GNTI compound
5'-guanidinonaltrindole
GNTI compound

Origin of Product

United States

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